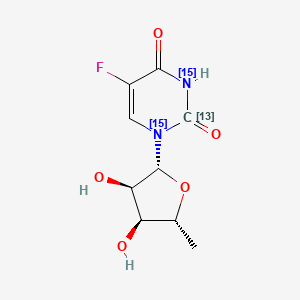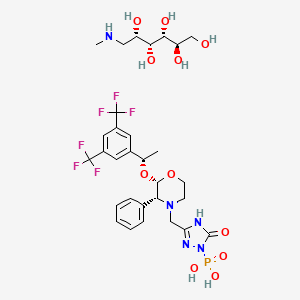
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities Oxazolidinones are heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . This method utilizes electron-donating groups in the aromatic substituent of glycidylcarbamate to increase the yield of the product. Another method involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl group and the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: The hydroxyl group in the compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxazolidinone ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the phenyl or cyclopropyl groups using reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield the corresponding ketone, while reduction of the oxazolidinone ring may produce an amine derivative.
Applications De Recherche Scientifique
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for its potential as an antibacterial agent.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and phenyl groups with the oxazolidinone ring provides a distinct structure that may offer advantages in specific applications compared to other oxazolidinone derivatives.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(3-cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c15-9-12-8-14(11-6-7-11)13(16-12)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
Clé InChI |
YWLJIFDEAJKENK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC(OC2C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


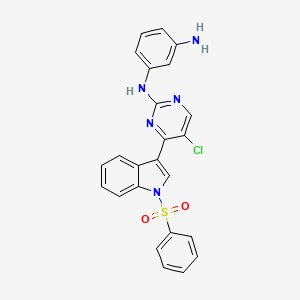


![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)

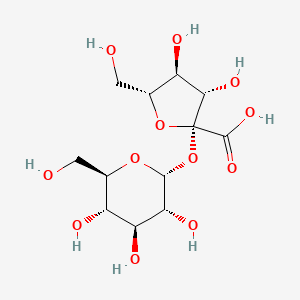
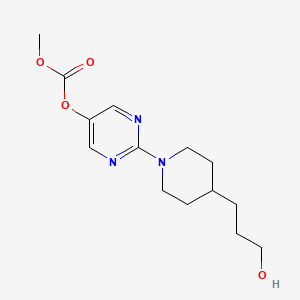

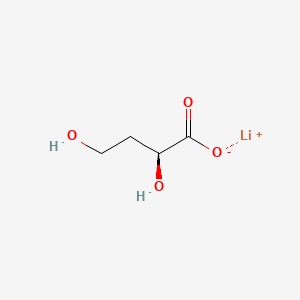
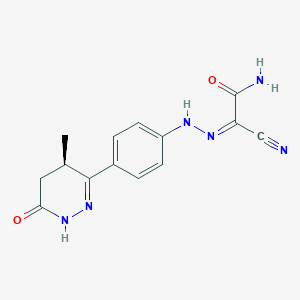
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
